N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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Overview
Description
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as DCDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCDT is a spirocyclic compound that contains a sulfur atom and a nitrogen atom in its structure, which makes it a unique compound with interesting properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves its binding to sigma-1 receptors, which results in the modulation of various cellular processes. N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can increase the proliferation and survival of neuronal cells, while reducing the toxicity of beta-amyloid protein, which is involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for lab experiments such as its high affinity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide also has some limitations such as its poor solubility in water, which makes it difficult to administer in vivo. N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide also has a relatively short half-life, which limits its duration of action in vivo.
Future Directions
There are several future directions for the study of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop more potent and selective analogs of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide that can be used as research tools and potential therapeutic agents. Additionally, the development of new methods for the synthesis and administration of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide could improve its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be achieved through a multi-step process that involves the reaction of 2,3-dichlorophenyl isocyanate with 1,4-dioxa-8-azaspiro[4.5]decane-8-thiol. The reaction results in the formation of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide as a white solid with a melting point of 240-242°C. The purity of N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes such as calcium signaling, cell survival, and neuroprotection. Sigma-1 receptors have been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-10-2-1-3-11(12(10)16)17-13(21)18-6-4-14(5-7-18)19-8-9-20-14/h1-3H,4-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPIGBURESEJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
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